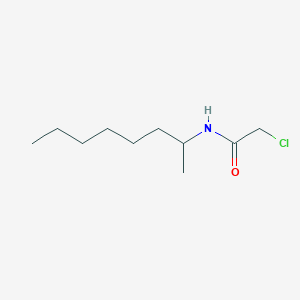

2-Chloro-N-(1-methylheptyl)acetamide

Description

Contextualization within the Chloroacetamide Compound Class

The chloroacetamide class is a group of organic compounds containing the ClCH₂C(O)NR₂ functional group. These compounds are known for their reactivity, primarily attributed to the electrophilic nature of the carbon atom bonded to the chlorine atom, making them susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of their biological activity and utility as synthetic intermediates. researchgate.net

Chloroacetamides are typically synthesized through the acylation of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info The general synthesis route for N-substituted chloroacetamides involves the reaction of an appropriate amine with chloroacetyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The physical and chemical properties of chloroacetamide derivatives can be significantly influenced by the nature of the substituent (R) on the nitrogen atom. These substituents can alter the compound's polarity, solubility, and steric hindrance, which in turn affects its reactivity and biological interactions.

Academic Significance and Research Gaps Pertaining to 2-Chloro-N-(1-methylheptyl)acetamide

A comprehensive search of scientific databases reveals a significant research gap concerning this compound. There is a lack of published studies detailing its synthesis, characterization, or evaluation of its chemical and biological properties. This absence of data presents an opportunity for novel research to explore the potential applications of this compound. The introduction of a 1-methylheptyl group, a branched alkyl chain, could impart unique lipophilic characteristics, potentially influencing its biological activity in areas such as herbicidal or antimicrobial applications, where lipophilicity can play a crucial role in membrane permeability. nih.govnih.gov

Overview of Analogous Chloroacetamide Research Contributions

While information on this compound is scarce, extensive research on analogous compounds provides valuable insights into the potential properties and applications of this class. The biological activity of chloroacetamides is often linked to their ability to act as alkylating agents. researchgate.net

Herbicidal Activity: A primary application of chloroacetamide derivatives is in agriculture as herbicides. ekb.egawsjournal.org Compounds like acetochlor (B104951), alachlor (B1666766), and metolachlor (B1676510) are widely used for weed control. awsjournal.org Their mechanism of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. ekb.egekb.eg Research has shown that the nature of the N-substituent significantly impacts the herbicidal efficacy and crop selectivity. ekb.egresearchgate.net

Antimicrobial and Other Biological Activities: Numerous studies have explored the antimicrobial potential of N-substituted chloroacetamides. ijpsr.infonih.govnih.govresearchgate.net The biological activity is understood to vary based on the substituents on the phenyl ring of N-aryl chloroacetamides. nih.govnih.gov For example, halogenated N-(substituted phenyl)-2-chloroacetamides have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus. nih.govnih.govresearchgate.net The lipophilicity conferred by these substituents is believed to enhance passage through the bacterial cell membrane. nih.govnih.gov

Below are data tables summarizing the research findings on some analogous chloroacetamide compounds.

Table 1: Investigated Biological Activities of Analogous Chloroacetamides

| Compound Name | Investigated Activity | Key Findings |

| 2-Chloro-N-phenylacetamide | Antimicrobial | Effective against Gram-positive bacteria. nih.govnih.gov |

| 2-Chloro-N-(2-methoxyphenyl)acetamide | Antimicrobial, Antioxidant | Showed antimicrobial activity. researchgate.net |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Antimicrobial, Antifungal, Antioxidant | Exhibited antimicrobial activity against various bacteria and fungi; also showed free radical scavenging effects. researchgate.netresearchgate.net |

| 2-Chloro-N-methyl-N-phenylacetamide | Synthetic Intermediate | Used in the synthesis of other complex molecules. researchgate.net |

| Various N-(substituted phenyl)-2-chloroacetamides | Antimicrobial | Activity varies with the position and nature of substituents on the phenyl ring. Halogenated derivatives showed high activity. nih.govnih.gov |

Table 2: Synthesis and Characterization Data for Analogous Chloroacetamides

| Compound Name | Synthesis Method | Characterization Techniques |

| 2-Chloro-N-phenylacetamide | Reaction of aniline (B41778) with chloroacetyl chloride. ekb.eg | FT-IR, NMR, Mass Spectrometry. chemicalbook.comresearchgate.net |

| 2-Chloro-N-(2-methoxyphenyl)acetamide | Reaction of o-anisidine (B45086) with chloroacetyl chloride. ijpsr.info | Elemental analysis, FT-IR, ¹H and ¹³C NMR. researchgate.net |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Reaction of p-anisidine (B42471) with chloroacetyl chloride. nih.gov | FT-IR, ¹H and ¹³C NMR, X-ray crystallography. researchgate.netnih.gov |

| 2-Chloro-N-methyl-N-phenylacetamide | Reaction of N-methylaniline with chloroacetyl chloride. ijpsr.inforesearchgate.net | IR, Mass Spectrometry, X-ray diffraction. ijpsr.inforesearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-octan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-3-4-5-6-7-9(2)12-10(13)8-11/h9H,3-8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZCHRQMLMYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341967 | |

| Record name | 2-Chloro-N-(1-methylheptyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23602-04-2 | |

| Record name | 2-Chloro-N-(1-methylheptyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-Chloro-N-(1-methylheptyl)acetamide

The primary method for synthesizing this compound involves the chloroacetylation of the corresponding primary amine, 1-methylheptylamine.

The synthesis of N-substituted chloroacetamides is typically achieved through the reaction of an amine with chloroacetyl chloride. researchgate.net In the case of this compound, the reaction involves the nucleophilic attack of the nitrogen atom of 1-methylheptylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is an example of nucleophilic acyl substitution.

The general protocol involves dissolving the amine, 1-methylheptylamine, in a suitable solvent and then adding chloroacetyl chloride, often dropwise and with cooling, in the presence of a base to neutralize the hydrochloric acid byproduct. ijpsr.inforesearchgate.net Common solvents used for this type of reaction include chloroform (B151607), dichloromethane, dimethylformamide, tetrahydrofuran, and even aqueous systems. researchgate.netresearchgate.netneliti.com The choice of base is critical and can range from tertiary amines like triethylamine (B128534) or pyridine (B92270) to inorganic bases such as potassium carbonate or sodium hydroxide. researchgate.netneliti.comgoogle.com In some procedures, an excess of the amine reactant itself can serve as the base. researchgate.net

For instance, a typical laboratory-scale synthesis might involve stirring a solution of 1-methylheptylamine and a base like pyridine in chloroform on an ice-water bath while slowly adding chloroacetyl chloride. researchgate.net The reaction is then allowed to proceed at room temperature for several hours. researchgate.net The resulting product, this compound, can be isolated through filtration and purified by washing with dilute acid, base, and water to remove unreacted starting materials and salts. researchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, and the type and amount of base used.

The selection of the solvent and base system can also significantly impact the reaction's efficiency. For sterically hindered amines, which can be slower to react, specific conditions may be required to achieve high yields. A patented method for synthesizing chloroacetamides with large steric hindrance utilizes a water-phase reaction with an inorganic alkali as the acid-binding agent and an organic solvent promoter, reporting yields as high as 99.3%. google.com The use of a phosphate (B84403) buffer system has also been explored as a bio-compatible condition for N-chloroacetylation, offering high yields without the need for chromatographic separation. researchgate.net

The following table illustrates how reaction conditions can influence the yield of chloroacetamide synthesis based on data from analogous reactions.

| Reactant Amine | Base | Solvent | Temperature | Yield (%) | Reference |

| N-methylbenzenamine | Pyridine | Chloroform | 0°C to RT | Not specified | researchgate.net |

| p-aminophenol | Sodium Acetate | Acetic Acid | -2°C to RT | Not specified | neliti.com |

| Sterically Hindered Secondary Amine | Sodium Hydroxide | Toluene/Water | Room Temperature | 99.3% | google.com |

| 4-Aminobenzoic acid (ABA) | K₃PO₄ | Water | Not specified | 88% | researchgate.net |

This table is interactive and provides examples of conditions used in chloroacetamide synthesis.

Derivatization Strategies for N-Substituted Chloroacetamides

The presence of a reactive chlorine atom makes this compound a valuable intermediate for further chemical transformations. The α-chlorine can be readily displaced by various nucleophiles, and the entire chloroacetamide moiety can serve as a precursor for the formation of heterocyclic structures. researchgate.nettandfonline.com

The chemical reactivity of N-substituted chloroacetamides is dominated by the facile nucleophilic substitution of the chlorine atom. researchgate.net The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond towards SN2 displacement. A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be used to introduce new functional groups. researchgate.nettandfonline.com

For example, reacting this compound with sulfur nucleophiles like sodium hydrogen selenide (B1212193) or 2-mercaptobenzimidazole (B194830) would lead to the formation of novel organoselenium compounds or benzimidazole (B57391) derivatives, respectively. nih.govekb.eg Similarly, reaction with nitrogen nucleophiles or oxygen nucleophiles (e.g., phenoxides) would yield the corresponding α-amino or α-aryloxy acetamides. researchgate.net These substitution reactions significantly expand the synthetic utility of the parent chloroacetamide.

The table below provides examples of nucleophiles used in reactions with N-substituted chloroacetamides.

| Nucleophile | Reagent Example | Resulting Product Class | Reference |

| Sulfur | Ammonium Thiocyanate | 2-Imino-thiazolidin-4-ones | researchgate.net |

| Sulfur | 2-Mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | nih.gov |

| Selenium | Sodium Hydrogen Selenide | Diorganyl Selenides | ekb.eg |

| Oxygen | 2-Arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |

This interactive table showcases the versatility of chloroacetamides in nucleophilic substitution reactions.

N-substituted chloroacetamides that contain another reactive functional group within the molecule can undergo intramolecular cyclization to form various heterocyclic systems. mdpi.com These reactions are powerful tools for building complex molecular architectures from acyclic precursors.

Under basic conditions, N-(3-oxoalkyl)chloroacetamides can cyclize via an intramolecular Darzens reaction to yield cis-3,4-epoxypiperidin-2-ones. mdpi.com Radical-mediated cyclizations are also a prominent strategy. For instance, N-allyl-trichloroacetamides (a related class of compounds) can be cyclized using copper or ruthenium catalysts to produce bicyclic lactams, which are core structures in certain alkaloids. ub.edursc.org The generation of a dichloromethylcarbamoyl radical from a trichloroacetamide (B1219227) allows it to react with alkenes, leading to the formation of γ-lactams and other nitrogen-containing heterocycles. ub.edu While these examples use trichloroacetamides, similar radical cyclization principles can be applied to monochloroacetamides under appropriate conditions.

These cyclization strategies highlight the potential of derivatives of this compound to serve as precursors for synthesizing complex heterocyclic molecules.

Green Chemistry Approaches in Chloroacetamide Synthesis

A significant advancement is the use of water as a reaction medium. tandfonline.com Water is recognized as a top-tier green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com An expedient, metal-free synthesis of chloroacetamides has been developed that proceeds in an aqueous medium under neutral conditions, simplifying product isolation to simple filtration or precipitation and avoiding the use of volatile organic solvents. tandfonline.com This approach aligns with green chemistry principles by avoiding poor atom economy reagents and replacing traditional dipolar aprotic solvents. tandfonline.com

Another green approach involves chemoselective N-chloroacetylation in a phosphate buffer. researchgate.net This method is considered bio-compatible and allows for the selective acylation of amines in the presence of other functional groups like alcohols and phenols, often yielding clean products in high yields without the need for extensive purification. researchgate.net Furthermore, conducting the synthesis in a water phase with an inorganic base can lead to a fast reaction, simple operation, and a reduction in organic waste, making the process more suitable for large-scale preparation. google.com

Biological Activities and Mechanistic Insights

Antimicrobial Activities of 2-Chloro-N-(1-methylheptyl)acetamide and its Analogues

N-substituted 2-chloroacetamides are recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. researchgate.net The biological activity of these compounds is largely attributed to their chemical structure, particularly the presence of the chloroacetamide moiety which can act as an alkylating agent. researchgate.net

The efficacy of these compounds is influenced by the nature of the substituent on the nitrogen atom. For example, N-(substituted phenyl)-2-chloroacetamides have shown notable effectiveness against Gram-positive bacteria like S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The lipophilicity conferred by the substituent group plays a crucial role in the ability of these compounds to penetrate the bacterial cell membrane. nih.gov Halogenated p-substituted phenyl rings, for instance, enhance lipophilicity and are associated with potent activity. nih.gov Given that this compound possesses a lipophilic alkyl group (1-methylheptyl), it is plausible that it would exhibit significant antibacterial properties, particularly against Gram-positive organisms.

The mechanism of antibacterial action for chloroacetamides is believed to involve the alkylation of essential biomolecules within the bacterial cell, such as enzymes and proteins, leading to the disruption of cellular processes and ultimately cell death. eurjchem.com Molecular docking studies on some chloroacetamide derivatives have suggested that they may target bacterial DNA gyrase and topoisomerase II, which are vital for bacterial DNA replication and transcription. researchgate.net

Table 1: Antibacterial Activity of Selected N-Substituted Chloroacetamide Analogues

| Compound | Test Organism | Activity/Efficacy (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(4-iodophenyl) chloroacetamide | Staphylococcus aureus | 40-130 | nih.gov |

| N-(4-iodophenyl) chloroacetamide | MRSA | 40-130 | nih.gov |

| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | 40-130 | nih.gov |

| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | 40-130 | nih.gov |

| N-(3-bromophenyl) chloroacetamide | Staphylococcus aureus | 40-130 | nih.gov |

| Various N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Generally less effective than against Gram-positive bacteria | nih.govnih.gov |

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

Similar to their antibacterial properties, the antifungal activity of this compound can be extrapolated from studies on its analogues. Chloroacetamide derivatives have demonstrated efficacy against a variety of fungal pathogens. scielo.brresearchgate.net For example, N-(substituted phenyl)-2-chloroacetamides were found to be moderately effective against the yeast Candida albicans. nih.govnih.gov

Further research has highlighted the potential of chloroacetamides against other fungal species. One study demonstrated that substituted chloroacetamides exhibit greater antifungal activity than their unsubstituted counterparts against fungi like Aspergillus niger. scielo.br A specific analogue, 2-chloro-N-phenylacetamide, has shown promising antifungal activity against strains of Aspergillus flavus, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. scielo.brscielo.br The same compound also exhibited fungicidal action against Fusarium species. nih.gov

The lipophilicity of the N-substituent is also a key determinant of antifungal activity, facilitating passage through the fungal cell membrane. nih.govnih.gov The proposed mechanism of antifungal action for some chloroacetamides involves binding to ergosterol (B1671047) in the fungal plasma membrane, a critical component for membrane integrity and function. scielo.brscielo.br

Table 2: Antifungal Activity of Selected N-Substituted Chloroacetamide Analogues

| Compound | Test Organism | Activity/Efficacy (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | scielo.brscielo.br |

| Various N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately effective | nih.govnih.gov |

| N-4-bromophenyl-2-chloroacetamide | Fusarium spp. | 12.5 - 50 | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

Herbicide Action and Agricultural Impact

Chloroacetamide herbicides are a significant class of agrochemicals used for the control of annual grasses and some broadleaf weeds in various crops. researchgate.net Their effectiveness stems from their ability to interfere with crucial plant growth processes.

The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netekb.eg VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. By inhibiting the enzymes involved in the elongation of fatty acid chains, specifically VLCFA synthases, these herbicides disrupt the formation and integrity of cell membranes. ekb.eg This leads to a cascade of events including abnormal cell division and differentiation, ultimately resulting in the death of the susceptible weed seedlings, particularly during germination and early growth stages. researchgate.net

Molecular docking studies have supported the interaction of chloroacetamide derivatives with the active sites of VLCFA synthase, indicating a strong affinity and potential for inhibition. ekb.eg This targeted mechanism allows for selective weed control in many important crops like corn, soybeans, and cotton. researchgate.net

Studies on various N-substituted chloroacetamides have revealed that both steric and electronic factors play a significant role. The size and shape of the N-alkyl or N-aryl group can influence the compound's ability to bind to the target enzyme. researchgate.net For instance, the steric factor around the nitrogen atom of 2-chloroacetamide (B119443) is considered essential for its herbicidal activity. researchgate.net

Lipophilicity is another critical parameter, as it governs the uptake, transport, and bioavailability of the herbicide within the plant. researchgate.netnih.gov A certain degree of lipophilicity is necessary for the compound to penetrate the waxy cuticle of plant leaves and translocate to its site of action. The 1-methylheptyl group in this compound contributes to its lipophilic character, which is expected to be a key determinant of its herbicidal efficacy. Research has also indicated that a reduced level of N-alkylating reactivity in chloroacetamides can correlate with improved herbicidal efficacy, suggesting a complex interplay between chemical reactivity and biological activity. nih.gov

Broader Bioactivity Profiling and Potential Applications

Beyond their established antimicrobial and herbicidal activities, acetamide (B32628) derivatives, in general, have been explored for a wider range of potential biological applications. While specific research on this compound in these areas is limited, the broader class of compounds has shown promise in several fields.

For example, certain acetamide derivatives have been investigated for their antioxidant and anti-inflammatory properties. nih.govresearchgate.net These activities are often attributed to the ability of the compounds to scavenge free radicals or modulate inflammatory pathways. nih.gov Additionally, some N-substituted acetamides have been synthesized and evaluated for other pharmacological activities, although these are often highly structure-dependent. The diverse biological potential of the acetamide scaffold suggests that this compound and its analogues could be interesting candidates for further investigation in various areas of medicinal chemistry and drug discovery.

Antioxidant Activity in Related Chloroacetamides

While the primary focus of chloroacetamide research has been on their biocidal properties, some studies have explored the antioxidant potential of derivatives containing the chloroacetamide motif. Antioxidants are crucial for mitigating the damaging effects of oxidative stress in biological systems.

Detailed research into chalcone-containing N-arylacetamides has provided insights into the potential for antioxidant activity within this class of compounds. A study investigating N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds demonstrated notable radical scavenging activity. uaic.ro The antioxidant capacity was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method, a common in vitro assay to assess a compound's ability to donate a hydrogen atom or electron to neutralize free radicals. uaic.ro

The findings from this research indicated that at a concentration of 10.0 μg/mL, the synthesized N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds exhibited antioxidant activity equivalent to that of ascorbic acid (a well-known antioxidant) at concentrations between 6.0-8.0 μg/mL. uaic.ro This suggests that the core structure, which includes the acetamide group, contributes to this antioxidant potential.

Similarly, studies on flavonoid acetamide derivatives have also highlighted their antioxidant properties. mdpi.com Flavonoids are naturally occurring compounds known for their antioxidant effects, and their derivatization into acetamides has been explored to enhance their bioavailability and other physicochemical properties. mdpi.com The antioxidant activity of these flavonoid acetamide derivatives was also confirmed using the DPPH assay, with IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals) ranging from 31.52 to 198.41 µM. mdpi.com A structure-activity relationship evaluation revealed that the presence of hydroxyl and methylene (B1212753) groups on the flavonoid structure plays a significant role in their antioxidant capabilities. mdpi.com

While these studies provide evidence that the chloroacetamide scaffold can be a component of molecules with antioxidant properties, it is crucial to note that no specific antioxidant activity data for this compound has been found in the reviewed literature. The antioxidant potential of this specific compound would be influenced by the nature of the N-alkyl substituent, in this case, the 1-methylheptyl group. Further research would be necessary to determine if this compound itself possesses any significant antioxidant activity.

Interactive Data Table: Antioxidant Activity of Related Acetamide Derivatives

| Compound Class | Assay | Key Findings | Reference |

| N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide | DPPH | At 10.0 μg/mL, activity was equivalent to ascorbic acid at 6.0-8.0 μg/mL. | uaic.ro |

| Flavonoid acetamide derivatives | DPPH | IC50 values ranged from 31.52 to 198.41 µM, indicating radical scavenging potential influenced by structural substitutions. | mdpi.com |

Molecular and Cellular Mechanisms of Action

Biochemical Pathway Perturbations

Chloroacetamides are recognized for their ability to interfere with various biochemical pathways, primarily through their action as alkylating agents. The electrophilic nature of the chloroacetyl group allows these compounds to form covalent bonds with nucleophilic residues in biomolecules, leading to a cascade of cellular disruptions.

The primary mode of action for many chloroacetamide herbicides is the inhibition of enzymes, particularly those involved in the biosynthesis of very-long-chain fatty acids (VLCFAs). nih.gov These enzymes are crucial for various physiological processes in susceptible organisms.

The inhibition by chloroacetamides is often irreversible due to the formation of a covalent bond with the enzyme. nih.govnih.gov Studies on representative chloroacetamides have demonstrated that they act as mechanism-based inhibitors. For instance, the inhibition of chalcone synthase by the chloroacetamide metazachlor was found to be irreversible, with 50% inhibition occurring after a short pre-incubation with a low molar excess of the inhibitor. nih.gov

The inhibitory activity of chloroacetamides can be competitive with the enzyme's substrate. For example, the inhibition of VLCFA synthase by metazachlor can be alleviated by high concentrations of the fatty acid substrate, oleoyl-CoA. nih.gov However, once the covalent bond is formed between the inhibitor and the enzyme, it can no longer be displaced by the substrate. nih.gov

Table 1: General Enzyme Inhibition Characteristics of Chloroacetamides

| Parameter | Description | Reference |

| Inhibition Type | Primarily irreversible, covalent inhibition. | nih.govnih.gov |

| Mechanism | Often mechanism-based, involving the formation of a covalent adduct with the enzyme. | nih.gov |

| Kinetics | Can exhibit competitive kinetics with the substrate before covalent bond formation. | nih.gov |

| Target Enzymes | A key target is very-long-chain fatty acid (VLCFA) synthase. | nih.gov |

| Active Site Residue | Covalent binding often occurs at a cysteine residue in the enzyme's active site. | nih.gov |

Cellular Process Disruption Analysis

The enzymatic inhibition by chloroacetamides leads to the disruption of several critical cellular processes. The inhibition of VLCFA synthesis, for example, can have far-reaching consequences. cambridge.org VLCFAs are essential components of cell membranes, cuticular waxes, and signaling molecules. cambridge.org

Beyond lipid metabolism, chloroacetamides have been shown to affect other metabolic pathways that rely on coenzyme A, such as the synthesis of isoprenoids and flavonoids. cambridge.org This broad impact on metabolism is a key aspect of their biological activity. cambridge.org

Recent proteomic studies have revealed that exposure to chloroacetanilide herbicides can induce the misfolding and destabilization of a wide range of cellular proteins. nih.govchemrxiv.orgresearchgate.net This effect is particularly pronounced for proteins containing reactive cysteine residues. nih.govchemrxiv.orgresearchgate.net The accumulation of misfolded proteins can disrupt cellular proteostasis, leading to a broader destabilization of the cellular proteome and compromising cellular integrity. nih.govchemrxiv.org

Interactions with Biological Macromolecules

The biological activity of chloroacetamides is fundamentally linked to their interactions with macromolecules, especially proteins. These interactions are primarily covalent in nature, leading to the formation of stable adducts that alter the structure and function of the target protein.

The key mechanism of ligand-protein binding for chloroacetamides is covalent modification, specifically the alkylation of nucleophilic amino acid residues. nih.govnih.gov The primary target for this alkylation is the sulfhydryl group of cysteine residues. nih.gov

Mass spectrometry-based studies have provided direct evidence for the covalent binding of chloroacetamide herbicides to the active site cysteine of enzymes like chalcone synthase and stilbene synthase. nih.gov This covalent modification of a critical active site residue is a definitive mechanism for enzyme inactivation.

The reactivity of the chloroacetamide and the accessibility of the target cysteine residue are key factors determining the specificity of protein binding. nih.govchemrxiv.org While many proteins may possess cysteine residues, not all are susceptible to alkylation by chloroacetamides. The local protein environment and the specific structure of the chloroacetamide molecule influence the binding event. nih.gov

Table 2: Summary of Ligand-Protein Binding for Chloroacetamides

| Binding Aspect | Description | Reference |

| Binding Type | Covalent | nih.govnih.gov |

| Primary Target Residue | Cysteine (sulfhydryl group) | nih.gov |

| Mechanism | Nucleophilic substitution (alkylation) | nih.gov |

| Evidence | Mass spectrometry has confirmed covalent adducts with active site cysteines. | nih.gov |

| Specificity Determinants | Reactivity of the chloroacetamide, accessibility and reactivity of the target cysteine. | nih.govnih.govchemrxiv.org |

Conformational Dynamics Upon Molecular Association

The covalent binding of a chloroacetamide molecule to a protein can induce significant changes in the protein's conformation. The addition of the chloroacetamide moiety can disrupt the local secondary and tertiary structure of the protein.

Studies on chloroacetanilide herbicides have shown that their binding can lead to global protein destabilization. nih.govchemrxiv.orgresearchgate.net This suggests that the conformational changes are not limited to the immediate vicinity of the binding site but can propagate throughout the protein structure, leading to misfolding. nih.govchemrxiv.org

The destabilization of proteins upon chloroacetamide binding has been demonstrated using techniques that measure protein stability and misfolding in cellular environments. nih.govchemrxiv.orgresearchgate.net These studies indicate that even a brief exposure to these compounds can lead to a significant increase in the population of misfolded and destabilized proteins within the cell. nih.govchemrxiv.org

Environmental Fate, Transport, and Bioremediation

Environmental Degradation Pathways of Chloroacetamides

The primary mechanism for the dissipation of chloroacetamide herbicides from the environment is microbial degradation. researchgate.net These compounds are not typically persistent, with their breakdown being facilitated by a variety of soil and water microorganisms under different conditions. The main chemical reactions involved are dealkylation and dechlorination. researchgate.netsci-hub.box

Microbial metabolism is the principal driver for the breakdown of chloroacetamide herbicides in the environment. researchgate.net Both bacteria and fungi possess the enzymatic machinery to transform these complex molecules into simpler, less toxic substances.

A diverse range of bacterial genera have been identified with the capability to degrade chloroacetamide herbicides. researchgate.net These microorganisms can utilize the herbicides as a source of carbon and energy, breaking them down through various enzymatic reactions. researchgate.netresearchgate.net Key processes include N/C-dealkylation, where alkyl groups are removed from the nitrogen or carbon backbone, and dechlorination, the removal of chlorine atoms. researchgate.net In aerobic conditions, dealkylation is often the initial step, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net Conversely, under anaerobic conditions, dechlorination is typically the initial reaction. researchgate.net

Several bacterial strains have demonstrated effective degradation of various chloroacetamides. For instance, Paracoccus sp. strain FLY-8 can degrade six different chloroacetamide herbicides, including alachlor (B1666766) and metolachlor (B1676510). researchgate.net Studies have shown that bacterial degradation can be quite efficient; Paracoccus sp. strain FLY-8 was able to degrade 98.7% of a 100 mg/L alachlor solution within five days. researchgate.net

Table 1: Bacterial Strains Involved in Chloroacetamide Biodegradation

| Bacterial Genus/Strain | Chloroacetamide(s) Degraded | Key Degradation Pathways | Reference |

|---|---|---|---|

| Paracoccus sp. FLY-8 | Alachlor, Acetochlor (B104951), Propisochlor, Butachlor (B1668075), Pretilachlor, Metolachlor | C-dealkylation, N-dealkylation | researchgate.net |

| Acinetobacter baumannii DT | General Chloroacetamides | N/C-dealkylation, Aromatic Ring Hydroxylation | researchgate.net |

| Bacillus altitudinis A16 | General Chloroacetamides | N/A | researchgate.net |

| Pseudomonas aeruginosa JD115 | General Chloroacetamides | N/A | researchgate.net |

| Sphingobium baderi DE-13 | General Chloroacetamides | N/A | researchgate.net |

| Amycolatopsis | Acetochlor, S-metolachlor | Stereoselective degradation | sci-hub.box |

| Saccharomonospora | Acetochlor, S-metolachlor | Stereoselective degradation | sci-hub.box |

Fungi also play a significant role in the biotransformation of chloroacetamides. The fungal degradation pathway is considered more complex and can result in a more diverse range of products compared to bacterial pathways. researchgate.net Fungi utilize powerful enzymes, such as cytochrome P450 oxygenases, to carry out reactions like hydroxylation, dealkylation, and dechlorination. researchgate.net

For example, the fungal strain Penicillium oxalicum (MET-F-1), isolated from activated sludge, was found to degrade 88.6% of a 50 mg/L metolachlor solution within 384 hours under optimal conditions. researchgate.net Fungi can transform chloroacetamides without necessarily using them as a primary food source, a process known as cometabolism.

Table 2: Fungal Genera Involved in Chloroacetamide Transformation

| Fungal Genus/Strain | Chloroacetamide(s) Degraded | Key Degradation Pathways | Reference |

|---|---|---|---|

| Penicillium oxalicum MET-F-1 | Metolachlor | N/A | researchgate.net |

| Paecilomyces marquandii | General Chloroacetamides | N/A | researchgate.net |

Cometabolism is a process where a microbe degrades a compound fortuitously, without obtaining energy or nutrients from it. frtr.gov This mechanism is particularly important for the environmental breakdown of many chloroacetamides. nih.govnih.gov The degradation occurs because enzymes produced by the microbe to break down its primary substrate also act on the chloroacetamide molecule. frtr.gov

This process is advantageous for bioremediation because it can proceed even at very low contaminant concentrations, levels that might be too low to support microbial growth if the contaminant were the sole energy source. frtr.gov Aerobic cometabolism is a common pathway for the degradation of structurally related compounds and has been demonstrated for dichloroacetamide safeners, which are often co-applied with chloroacetamide herbicides. frtr.govnih.govnih.gov For example, the biotransformation of safeners like benoxacor (B1667998) and dichlormid (B166021) in aerobic microcosms proceeds primarily through cometabolism. nih.govnih.gov

Microbial Biotransformation Processes

Identification and Characterization of Environmental Metabolites

The microbial breakdown of chloroacetamide herbicides leads to the formation of various intermediate compounds known as metabolites. researchgate.netacs.org The identity of these metabolites depends on the parent compound and the specific degradation pathway. Common initial transformation products include N-dealkylated and dechlorinated derivatives. researchgate.netresearchgate.net

For example, alachlor and butachlor are initially converted to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). researchgate.netresearchgate.net Similarly, acetochlor and metolachlor are transformed into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). researchgate.netresearchgate.net These primary metabolites can be further broken down into aniline (B41778) compounds, such as 2,6-diethylaniline (B152787) (DEA) and 2-methyl-6-ethylaniline (MEA). researchgate.netresearchgate.net

Under certain conditions, further degradation can lead to the formation of highly mobile and persistent ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. nih.govacs.org These acidic metabolites are frequently detected in surface and groundwater and can sometimes account for a significant portion of the total herbicide residue. nih.govacs.org In fact, metabolites can constitute up to 99% of a chloroacetamide herbicide's measured concentration in water sources. nih.govacs.org The concentration of these neutral degradates can often exceed that of the parent compounds by a significant margin. nih.govcapes.gov.br

Table 3: Common Environmental Metabolites of Chloroacetamide Herbicides

| Parent Herbicide | Primary Metabolite | Secondary Metabolite | Acidic Derivatives | Reference |

|---|---|---|---|---|

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | 2,6-diethylaniline (DEA) | Ethanesulfonic Acid (ESA), Oxanilic Acid (OA) | researchgate.netresearchgate.net |

| Metolachlor | 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) | 2-methyl-6-ethylaniline (MEA) | Ethanesulfonic Acid (ESA), Oxanilic Acid (OA) | researchgate.netresearchgate.net |

| Acetochlor | 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) | 2-methyl-6-ethylaniline (MEA) | Ethanesulfonic Acid (ESA), Oxanilic Acid (OA) | researchgate.netresearchgate.net |

| Butachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | 2,6-diethylaniline (DEA) | N/A | researchgate.netresearchgate.net |

Factors Influencing Environmental Persistence and Degradation Kinetics

The rate at which 2-Chloro-N-(1-methylheptyl)acetamide and other chloroacetamides degrade in the environment is not constant; it is influenced by a combination of the chemical's own properties and various environmental factors.

Molecular Structure: Subtle differences in the chemical structure of chloroacetamides can significantly impact their biodegradability. researchgate.netnih.gov Research on Paracoccus sp. FLY-8 showed that the length of the alkyl chain on the amide nitrogen affects degradation efficiency; longer chains, as seen in metolachlor, result in slower degradation. researchgate.netscilit.com The substitution of an alkoxymethyl side chain with an alkoxyethyl side chain has also been shown to greatly reduce degradation rates. researchgate.netscilit.com The number of chlorine substituents also affects reaction pathways, with trichloroacetamides favoring reductive dechlorination and mono- or dichloroacetamides undergoing nucleophilic substitution. nih.gov

Soil Properties: Soil characteristics such as pH, temperature, moisture content, and organic matter levels play a crucial role. Degradation rates of pesticides can increase with rising pH in systems using ozone for remediation. mdpi.com Temperature is also a key factor, as it affects both the chemical reaction rates and the metabolic activity of microorganisms. mdpi.com

Water Chemistry: In aquatic systems, the degradation kinetics are highly dependent on pH and the characteristics of the water matrix. rsc.org For example, some advanced oxidation processes for degrading alachlor are more effective under acidic conditions, while others perform better in basic conditions. rsc.org The presence of natural organic matter can also impact the efficacy of these degradation processes. rsc.org

Microbial Community: The presence, diversity, and abundance of specific microbial populations capable of degrading chloroacetamides are fundamental to their breakdown. Soils with a history of herbicide application may harbor enriched communities of degradative bacteria, leading to faster dissipation rates. sci-hub.box The degradation of acetochlor, for example, was found to be lower under combined pollution conditions because the abundance of degrading bacteria like Sphingomonas was reduced. mdpi.com

The degradation of these herbicides in soil generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the herbicide. mdpi.com However, the half-life can vary significantly depending on the interplay of the factors mentioned above. mdpi.com

Information regarding the environmental fate and bioremediation of the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific literature and environmental databases have yielded no specific data on the environmental fate, transport, or bioremediation of this compound. While general information exists for the broader class of chloroacetamide herbicides, this data cannot be accurately extrapolated to the specific compound .

The provided outline requires detailed and scientifically accurate information regarding the effects of soil composition, microbial communities, and abiotic environmental parameters on the degradation of this compound, as well as novel bioremediation strategies. Without dedicated research on this particular chemical, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated at this time due to a lack of available scientific information.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 2-Chloro-N-(1-methylheptyl)acetamide from impurities, starting materials, or degradation products, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-substituted chloroacetamides. nih.gov Method development for this compound would typically involve a reverse-phase (RP) approach, which separates compounds based on their hydrophobicity.

A common starting point for method development is a C18 stationary phase column. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. sielc.com The gradient or isocratic elution profile is optimized to achieve a good resolution between the main compound peak and any potential impurities. For detection, a Diode Array Detector (DAD) is often employed to monitor the elution profile at multiple wavelengths. For applications requiring subsequent mass spectrometry analysis, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Typical HPLC Method Parameters for N-Alkyl Acetamide (B32628) Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Eluent system to carry the analyte through the column. |

| Elution Mode | Gradient or Isocratic | To optimize separation efficiency and analysis time. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase. |

| Detection | UV/DAD (e.g., 210-254 nm) | To monitor and quantify the analyte as it elutes. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and higher sensitivity. For this compound, UPLC methods can be developed to rapidly assess purity or quantify the compound in various matrices. The principles of method development are similar to HPLC, but the operational pressures are much higher. sielc.com The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening applications.

Mass Spectrometry for Molecular Structure Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. ijpsr.info When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful method for identifying metabolites in complex biological samples. ijpras.com

In a typical Electron Ionization (EI) mass spectrum for a chloroacetamide, the molecular ion peak [M+] would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern ([M+2] peak) at an approximate 3:1 ratio would be expected, confirming the presence of a single chlorine atom. ijpsr.info Fragmentation would likely involve the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the alkyl chain.

For metabolite identification, High-Resolution Mass Spectrometry (HRMS) is often employed. ijpras.com This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions for both the parent drug and its metabolites. Common metabolic pathways for N-alkyl amides include hydroxylation of the alkyl chain, N-dealkylation, or hydrolysis of the amide bond. By comparing the mass spectra of samples from in vitro or in vivo metabolism studies with a control, metabolites can be detected and their structures proposed based on the mass shifts from the parent compound. ijpras.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous confirmation of the molecular structure. nih.govacs.org

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include a doublet for the methyl group adjacent to the chiral center on the heptyl chain, a multiplet for the methine (CH) proton, signals for the methylene (B1212753) (CH₂) groups of the heptyl chain, a signal for the chloromethyl (Cl-CH₂) group, and a broad signal for the amide (N-H) proton.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the alkyl chain, and the chloromethyl carbon.

2D NMR: Experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the 1-methylheptyl group, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations (2-3 bonds), which are crucial for connecting the chloroacetyl group to the N-alkyl substituent across the amide bond.

Table 2: Predicted ¹H NMR Spectral Regions for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal on heptyl) | ~0.9 | Triplet |

| (CH₂)₄ (in heptyl chain) | ~1.2-1.4 | Multiplet |

| CH₂ (adjacent to CH-N) | ~1.5 | Multiplet |

| CH₃ (on chiral carbon) | ~1.1-1.2 | Doublet |

| CH-N | ~3.8-4.2 | Multiplet |

| CH₂-Cl | ~4.0-4.2 | Singlet |

| N-H | ~6.0-8.0 | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and straightforward technique used to identify the key functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its identity as a secondary amide. nih.govijpsr.info

The most prominent peaks would include a strong C=O (Amide I band) stretching vibration typically found around 1640-1680 cm⁻¹. An N-H bending vibration (Amide II band) would be expected around 1520-1570 cm⁻¹. The N-H stretching vibration should appear as a single, relatively sharp peak in the region of 3300-3500 cm⁻¹. The presence of the long alkyl chain would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org The C-Cl stretch is expected in the fingerprint region, usually between 600 and 800 cm⁻¹. ijpsr.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| N-H (Amide II) | Bend | 1520 - 1570 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net For this compound, this technique would precisely determine the conformation of the flexible 1-methylheptyl chain and the orientation of the chloroacetyl group relative to the amide plane.

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations for Target Identification

Molecular modeling and docking simulations are instrumental in identifying potential biological targets for 2-Chloro-N-(1-methylheptyl)acetamide and elucidating its mechanism of action. These computational techniques predict the preferred orientation of the molecule when bound to a specific receptor, as well as the binding affinity.

In a hypothetical molecular docking study, various protein targets could be selected based on the known activities of structurally similar chloroacetamide derivatives. For instance, enzymes such as cyclooxygenases (COX) or microbial enzymes like DNA gyrase could be considered. ukaazpublications.com The three-dimensional structure of this compound would first be optimized to its lowest energy conformation. Subsequently, this optimized structure would be docked into the active site of the chosen target protein.

The docking simulations would reveal the nature of the intermolecular interactions between the compound and the amino acid residues of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the chloro group can participate in halogen bonding. The 1-methylheptyl chain would likely engage in significant hydrophobic interactions within a nonpolar pocket of the active site. The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy suggests a more stable protein-ligand complex.

A hypothetical representation of the docking results for this compound with a putative enzyme target is presented in the interactive table below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | TYR 355 | 2.1 |

| Hydrogen Bond | ARG 120 | 2.9 |

| Hydrophobic | LEU 352 | 3.8 |

| Hydrophobic | VAL 523 | 4.1 |

| Hydrophobic | ALA 527 | 3.9 |

| Halogen Bond | SER 530 | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. nih.gov These calculations can determine various molecular properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The optimized molecular geometry, bond lengths, and bond angles can be precisely calculated. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and chemical reactions. For this compound, the oxygen atom of the carbonyl group and the chlorine atom would be expected to be regions of negative potential (nucleophilic), while the hydrogen atom of the amide group would be a region of positive potential (electrophilic).

A table of hypothetical quantum chemical properties for this compound is provided below.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -850 | Hartrees |

Note: The data in this table is hypothetical and based on typical values for similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates a selection of these descriptors with the biological activity. The predictive power of the resulting QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net

A hypothetical QSAR study for a series of N-alkyl chloroacetamides might yield an equation similar to:

log(1/IC50) = 0.65 * LogP - 0.23 * Molecular_Volume + 1.87 * Dipole_Moment + 2.54

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for the biological activity, while a larger molecular volume is detrimental. Such a model would be invaluable for guiding the design and synthesis of new, more potent analogs of this compound.

Below is an interactive table representing a hypothetical dataset for a QSAR study of N-alkyl chloroacetamides.

| Compound | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Biological Activity (log(1/IC50)) |

| Analog 1 | 3.2 | 180 | 2.8 | 4.5 |

| Analog 2 | 3.5 | 195 | 3.0 | 4.8 |

| Analog 3 | 2.9 | 170 | 2.7 | 4.2 |

| Analog 4 | 4.1 | 210 | 3.3 | 5.2 |

| Analog 5 | 3.8 | 200 | 3.1 | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Trajectories and Emerging Research Areas

Design and Synthesis of Next-Generation Chloroacetamide Analogues

The foundational structure of chloroacetamide herbicides, including 2-Chloro-N-(1-methylheptyl)acetamide, is a fertile ground for synthetic modification to create novel analogues with potentially improved efficacy or unique biological activities. researchgate.netresearchgate.net Research in this area is a significant challenge in pesticide chemistry, aiming to discover new lead compounds with desired properties. researchgate.netresearchgate.net

The primary synthetic route involves the chloroacetylation of various amines. researchgate.netresearchgate.net By strategically altering the amine substituent, researchers can generate a diverse library of new chloroacetamide derivatives. For instance, studies have focused on replacing the aliphatic moiety, such as the (1-methylheptyl) group, with various aromatic parts to explore how these changes affect herbicidal activity. ekb.eg The general process involves reacting a selected amine with chloroacetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), to yield the final N-substituted chloroacetamide product. ekb.egijpsr.inforesearchgate.net

Recent synthetic efforts have produced a range of novel chloroacetamide derivatives, demonstrating the versatility of this chemical scaffold:

Derivatives with Aromatic Moieties : Compounds such as 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide and 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide have been synthesized and tested. ekb.egekb.eg Some of these have shown higher potency against certain weeds than the standard herbicide acetochlor (B104951), indicating that aromatic substitutions can significantly enhance biological activity. ekb.egekb.eg

Thiazole-Containing Analogues : To explore different pharmacological activities, researchers have synthesized derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, investigating their potential as antimicrobial and antiproliferative agents. nih.gov

Bis-chloroacetamide Derivatives : Novel structures have been created from molecules like 4-aminobenzohydrazide, which undergoes chloroacetylation at two sites to form a bis-chloroacetamide derivative. This can then be reacted with sulfur-based nucleophiles to create complex sulfide (B99878) compounds with potential biological applications. scielo.org.za

This ongoing synthesis of new analogues allows for the exploration of structure-activity relationships, where the specific chemical groups attached to the chloroacetamide core are correlated with their biological effects. researchgate.net This research is crucial for developing compounds with greater target specificity and potentially different applications, from agriculture to medicine. nih.govscielo.org.zanih.gov

Unveiling Novel Biological Pathways and Targets

While the primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, emerging research is focused on identifying new or secondary biological targets and pathways affected by these compounds. ekb.egresearchgate.netresearchgate.net This exploration could reveal mechanisms for overcoming herbicide resistance or identify new therapeutic uses for chloroacetamide derivatives.

The known target, VLCFA elongase, is crucial for producing fatty acids longer than 18 carbons, which are essential components of cell membranes, cuticle waxes, and other vital structures in plants. researchgate.net However, the complexity of biological systems suggests that these reactive molecules may interact with other cellular components.

Current and future research trajectories in this area include:

Exploring Alternative Covalent Targets : The chloroacetamide group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine. biorxiv.orgnih.govrsc.org Phenotypic screening of libraries containing chloroacetamide fragments against various pathogens and cell lines is a promising strategy to identify novel protein targets. biorxiv.orgnih.gov For example, such screening has identified chloroacetamides that covalently bind to a conserved cysteine in the palmitate pocket of Transcriptional Enhanced Associate Domain (TEAD) proteins, thereby inhibiting the TEAD·YAP1 protein-protein interaction, which is relevant in cancer research. nih.govrsc.org

Investigating Broader Metabolic Perturbations : Beyond VLCFA inhibition, chloroacetamides may induce wider metabolic shifts. Metabolomic and proteomic studies on organisms exposed to these compounds can provide a global view of the affected biochemical pathways. For instance, research on the biotransformation of structurally related dichloroacetamide safeners (used with chloroacetamide herbicides) shows they undergo conjugation with glutathione (B108866) (GSH). nih.govacs.orgacs.org This points to the involvement of glutathione S-transferase (GST) enzymes and suggests that the broader glutathione metabolic pathway could be a key area of interaction. nih.gov

Identifying Novel Bacterial Targets : While many chloroacetamides have been investigated for herbicidal properties, their potential as antibacterials is also being explored. biorxiv.orgmdpi.com Research has identified MiaA, an enzyme involved in tRNA modification, as a potential new target for covalent inhibition by related compounds, expanding the scope of possible applications for this chemical class. biorxiv.org

The following table summarizes known and emerging targets for chloroacetamide and related compounds:

| Target Class | Specific Target/Pathway | Organism/System | Potential Application |

| Established Target | Very-Long-Chain Fatty Acid (VLCFA) Elongase | Plants | Herbicidal Activity ekb.egresearchgate.net |

| Emerging Targets | Transcriptional Enhanced Associate Domain (TEAD) Proteins | Human Cells (Cancer) | Anti-cancer Therapy nih.govrsc.org |

| Penicillin-Binding Proteins (Putative) | Bacteria (K. pneumoniae) | Antibacterial Agents mdpi.com | |

| Glutathione S-Transferases (GSTs) / GSH Metabolism | Plants, Microbes | Herbicide Safening, Biotransformation nih.govacs.org | |

| tRNA-modifying enzyme (MiaA) | Bacteria | Antibacterial Agents biorxiv.org |

Advancements in Environmental Monitoring and Mitigation Technologies

The widespread use of chloroacetamide herbicides necessitates advanced methods for monitoring their presence in the environment and effective technologies for their removal to protect ecosystems and water resources. researchgate.netnih.gov Research shows that the degradation products, or degradates, of these herbicides can be more prevalent and persistent than the parent compounds themselves, making comprehensive monitoring crucial. nih.govcapes.gov.br

Emerging Monitoring Techniques:

Future monitoring will likely move beyond traditional chromatography methods to include more rapid, field-deployable, and sensitive technologies.

Advanced Analytical Methods : Gas chromatography-mass spectrometry (GC/MS) methods are being refined to simultaneously detect a wide array of parent chloroacetamides and their numerous neutral degradates at very low concentrations (pg/L to ng/L range). nih.govcapes.gov.br

Immunoassays : These techniques offer a complementary approach to traditional methods, providing rapid, inexpensive, and high-throughput analysis that can be adapted for field use. researchgate.net Enzyme-linked immunosorbent assays (ELISAs), for example, can be developed for specific chloroacetamide compounds and their metabolites, allowing for quicker screening of water and soil samples. researchgate.net

Advanced Mitigation and Remediation Strategies:

To address contamination, researchers are developing and optimizing several mitigation technologies. nih.gov

Advanced Oxidation Processes (AOPs) : AOPs are highly effective at degrading persistent organic pollutants. mdpi.com Heterogeneous photocatalysis using titanium dioxide (TiO₂) under UV light has shown high efficiency in degrading chloroacetamide herbicides like alachlor (B1666766), acetochlor, and metolachlor (B1676510) in water. mdpi.com Similarly, treatment with ozone has proven effective at transforming both the parent herbicides and their neutral degradates. nih.gov

Bioremediation : This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. Studies have identified bacterial enzymes such as amidase, hydrolase, and cytochrome P450 oxygenase that play a key role in the degradation pathways of chloroacetamides. researchgate.net The primary microbial degradation pathways include N/C-dealkylation and dechlorination. researchgate.net Research on the biotransformation of related dichloroacetamides has shown that microbes can dechlorinate the compounds and conjugate them with glutathione, indicating conserved degradation mechanisms across the chemical class. nih.govnih.gov

Adsorption Technologies : Using activated carbon, particularly powdered activated carbon (PAC), is an effective method for removing chloroacetamide herbicides and their degradates from water. nih.govresearchgate.net Research continues to explore new adsorbent materials and optimize dosage to improve removal efficiency. researchgate.net

A comparison of current and emerging mitigation technologies is presented below:

| Technology | Mechanism | Target Compounds | Advantages | Research Focus |

| Advanced Oxidation (e.g., TiO₂/UV, O₃) | Generation of highly reactive hydroxyl radicals to break down organic molecules. | Parent herbicides and their degradates. mdpi.comnih.gov | High degradation efficiency; can lead to complete mineralization. mdpi.com | Optimizing reaction conditions; identifying transformation by-products. |

| Bioremediation | Microbial enzymes catalyze the breakdown of herbicides via hydrolysis, dealkylation, etc. researchgate.net | Parent herbicides and some degradates. nih.govresearchgate.net | Environmentally friendly; low cost. mdpi.com | Identifying novel microbial strains and enzymes; understanding metabolic pathways. researchgate.net |

| Adsorption | Physical binding of compounds onto the surface of an adsorbent material. | Parent herbicides and neutral degradates. nih.govresearchgate.net | Effective for a broad range of compounds; established technology. | Developing novel, low-cost adsorbents; improving regeneration methods. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-chloro-N-(1-methylheptyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between chloroacetyl chloride and 1-methylheptylamine. Critical parameters include:

- Temperature : Maintain 0–5°C during amine addition to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to stabilize intermediates .

- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride ensures high yield. Excess amine may lead to byproducts like tertiary amides .

- Optimization : Continuous flow reactors improve scalability and reduce reaction time compared to batch processes .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for a singlet at δ ~4.0 ppm (CH₂Cl group) and a broad peak at δ ~6.5 ppm (NH) .

- ¹³C NMR : Signals at δ ~165 ppm (C=O) and δ ~45 ppm (CH₂Cl) confirm the acetamide backbone .

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) validate the amide group .

Q. What safety precautions are recommended for handling chloroacetamide derivatives?

- Hazards : Chloroacetamides may exhibit toxicity akin to aromatic nitro compounds (e.g., carcinogenicity in rodents) .

- Protocols : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of chloroacetamide derivatives?

- Structure-Activity Relationship (SAR) :

- Alkyl Chain : Longer chains (e.g., 1-methylheptyl) enhance lipophilicity, potentially improving membrane permeability in antimicrobial studies .

- Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) at the meta position increase reactivity in enzyme inhibition assays .

- Example : 2-Chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide shows antileishmanial activity due to pyrazole ring interactions with parasitic enzymes .

Q. What computational tools (e.g., molecular docking, MD simulations) are suitable for studying interactions between this compound and biological targets?

- Methods :

- Docking : Use AutoDock Vina or Schrödinger to predict binding affinities with enzymes like acetylcholinesterase or cytochrome P450 .

- MD Simulations : GROMACS or AMBER can model stability of ligand-protein complexes over 100-ns trajectories .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in toxicity data for chloroacetamides across studies?

- Case Analysis :

- In Vitro vs. In Vivo : Discrepancies may arise from metabolic activation (e.g., liver enzymes converting chloroacetamides to reactive intermediates) .

- Mitigation : Conduct species-specific toxicity assays (e.g., human hepatocyte models) and cross-validate with QSAR predictions .

Key Research Gaps and Recommendations

- Data Limitations : Structural analogs (e.g., 2-chloro-N-(adamantan-2-yl)acetamide) suggest potential neuroactivity, but target specificity for 1-methylheptyl derivatives remains unexplored .

- Future Directions : Combine high-throughput screening with fragment-based drug design to identify novel applications in oncology or neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.